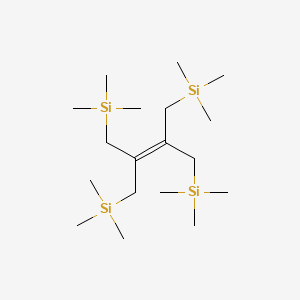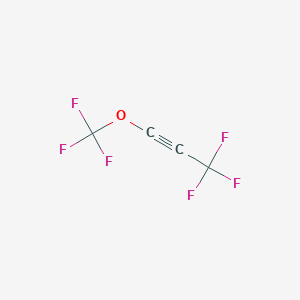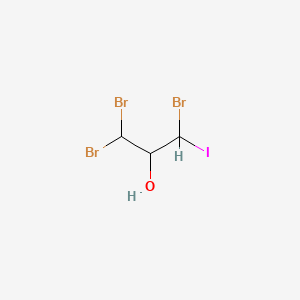
1,1,3-Tribromo-3-iodopropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3-Tribromo-3-iodopropan-2-ol is a halogenated organic compound with the molecular formula C3H4Br3IO It is characterized by the presence of three bromine atoms and one iodine atom attached to a propane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3-Tribromo-3-iodopropan-2-ol typically involves the halogenation of propan-2-ol. One common method is the sequential bromination and iodination of propan-2-ol. The reaction conditions often include the use of bromine and iodine in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure to ensure the selective substitution of hydrogen atoms with halogen atoms.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,3-Tribromo-3-iodopropan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes or other unsaturated compounds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield alcohols, while oxidation can produce carboxylic acids or ketones.
Applications De Recherche Scientifique
1,1,3-Tribromo-3-iodopropan-2-ol has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,1,3-Tribromo-3-iodopropan-2-ol involves its interaction with molecular targets through its halogen atoms. The bromine and iodine atoms can form strong bonds with nucleophilic sites on biomolecules, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,3-Tribromo-3-chloropropan-2-ol: Similar in structure but with a chlorine atom instead of iodine.
1,1,3-Tribromo-3-fluoropropan-2-ol: Contains a fluorine atom instead of iodine.
1,1,3-Tribromo-3-bromopropan-2-ol: Contains an additional bromine atom instead of iodine.
Uniqueness
1,1,3-Tribromo-3-iodopropan-2-ol is unique due to the presence of both bromine and iodine atoms, which impart distinct chemical properties and reactivity. The combination of these halogens can lead to unique interactions and applications that are not possible with other similar compounds.
Propriétés
Numéro CAS |
62872-22-4 |
|---|---|
Formule moléculaire |
C3H4Br3IO |
Poids moléculaire |
422.68 g/mol |
Nom IUPAC |
1,1,3-tribromo-3-iodopropan-2-ol |
InChI |
InChI=1S/C3H4Br3IO/c4-2(5)1(8)3(6)7/h1-3,8H |
Clé InChI |
XQPNXFRENMZWCH-UHFFFAOYSA-N |
SMILES canonique |
C(C(Br)Br)(C(Br)I)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-{[(Furan-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14498614.png)
![[Amino(3-hydroxyphenyl)methyl]phosphonic acid](/img/structure/B14498616.png)
![3-[Ethyl(difluoro)silyl]propan-1-ol](/img/structure/B14498627.png)
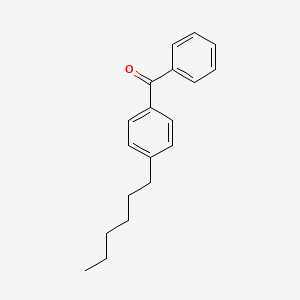
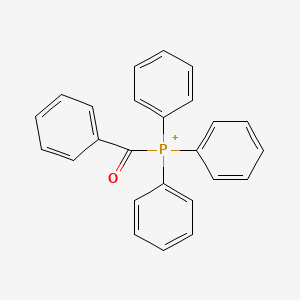

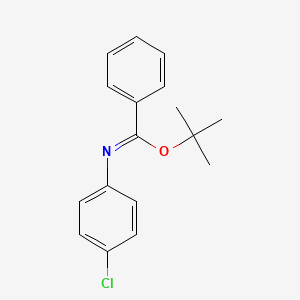
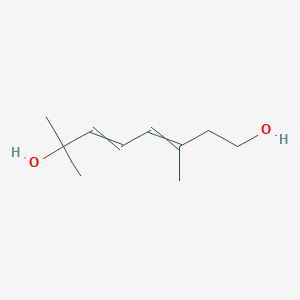


![(NE)-N-[(2E)-2-hydroxyimino-1,2-bis(4-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14498682.png)
